2,4-Difluoro-phenylthioacetic acid

Übersicht

Beschreibung

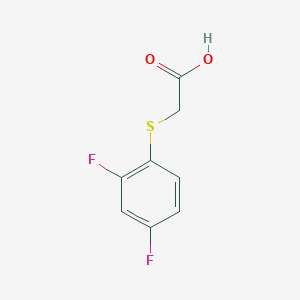

2,4-Difluoro-phenylthioacetic acid is an organic compound with the molecular formula C8H6F2O2S and a molecular weight of 204.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two fluorine atoms on the phenyl ring and a thioacetic acid group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-phenylthioacetic acid typically involves the reaction of 2,4-difluorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2,4-difluorothiophenol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-phenylthioacetic acid can undergo various chemical reactions, including:

Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenylthioacetic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

DFPTA is utilized as a precursor in the synthesis of complex molecules. It serves as a key building block in the development of difluoromethyl-containing compounds through reactions such as the Ugi four-component reaction. This method allows for the efficient synthesis of pseudopeptides and other biologically relevant molecules.

Table 1: Synthesis of Difluoromethyl-Containing Compounds

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Ugi Reaction | 68-74 | Efficient synthesis under solvent-free conditions |

| Reductive Cleavage | ~90 | High yields of desired products |

Biology

In biological research, DFPTA has been investigated for its role in enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for studying enzyme mechanisms and developing inhibitors.

Case Study : A study demonstrated that DFPTA derivatives exhibited significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Medicine

DFPTA has shown promise in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Research indicates that compounds derived from DFPTA can selectively target cancer cells while minimizing effects on normal cells.

Case Study : A series of DFPTA analogs were tested for cytotoxic activity against various cancer cell lines. One compound demonstrated a tenfold increase in cytotoxicity compared to its non-fluorinated counterpart, highlighting the importance of fluorination in enhancing biological activity .

Industry

In agricultural chemistry, DFPTA is being explored for its herbicidal properties. It can be formulated into crop protection products that effectively control harmful weeds without adversely affecting crop yield.

Table 2: Herbicidal Efficacy of DFPTA Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Application Method |

|---|---|---|---|

| Herbicidal Composition | DFPTA + Surfactants | 85-90 | Foliar spray |

| Synergistic Mixture | DFPTA + Dioxazinepyridylsulfonylureas | 75-80 | Soil application |

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-phenylthioacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The thioacetic acid group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

2,4-Difluorophenylacetic acid: Lacks the thio group, resulting in different chemical properties and reactivity.

2,4-Difluorothiophenol: Contains the thiol group but lacks the acetic acid moiety.

Uniqueness

2,4-Difluoro-phenylthioacetic acid is unique due to the combination of fluorine atoms and the thioacetic acid group, which confer distinct chemical and biological properties

Biologische Aktivität

2,4-Difluoro-phenylthioacetic acid (DFPTA) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects, mechanism of action, and structure-activity relationships (SAR) is crucial for its application in drug discovery and development.

Chemical Structure and Properties

DFPTA is characterized by the presence of two fluorine atoms on the phenyl ring and a thioacetic acid moiety. Its chemical formula is . The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of DFPTA against various cancer cell lines. In particular, it has been shown to inhibit cell proliferation through apoptosis induction. The compound's efficacy was evaluated using different cancer models, revealing that DFPTA exhibits significant cytotoxicity with IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity of DFPTA Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.3 |

| HeLa (Cervical) | 4.8 |

| A549 (Lung) | 6.1 |

The structure-activity relationship studies indicate that modifications to the fluorine substituents can significantly affect the compound's potency. For instance, variations in the arylsulfonyl group have been shown to alter cytotoxicity levels drastically .

The proposed mechanism by which DFPTA exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, DFPTA has been implicated in the modulation of apoptotic pathways, leading to increased apoptosis in cancer cells .

Study 1: In Vitro Analysis

In a controlled laboratory setting, DFPTA was tested on multiple cancer cell lines to assess its cytotoxic properties. The results confirmed that DFPTA induces apoptosis through the activation of caspases and subsequent DNA fragmentation, as evidenced by flow cytometry and Western blot analysis .

Study 2: In Vivo Efficacy

An in vivo study involving xenograft models demonstrated that DFPTA significantly reduced tumor size compared to control groups. Mice treated with DFPTA showed a marked decrease in tumor volume after two weeks of treatment, suggesting its potential as an effective therapeutic agent .

Safety and Toxicity

While DFPTA shows promising biological activity, safety assessments are critical for its potential therapeutic use. Preliminary toxicity studies indicate that DFPTA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMMJRBTUKGZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.